Isokotanin B

Description

This compound has been reported in Aspergillus alliaceus with data available.

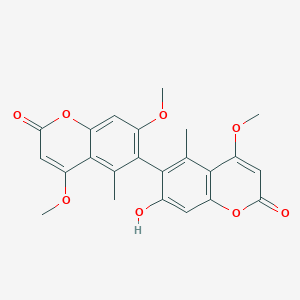

Structure

3D Structure

Properties

IUPAC Name |

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGEKKETJXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017787 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154160-09-5 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isokotanin B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus alliaceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isokotanin B, a bicoumarin metabolite produced by the fungus Aspergillus alliaceus. This compound, along with its analogs Isokotanin A and C, was first reported in 1994. This document details the initial discovery, outlines a reconstructed experimental protocol for its isolation from the sclerotia of the fungus, summarizes its physicochemical properties, and discusses its known biological activities. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites.[1][2][3] These compounds have been pivotal in the development of new therapeutic agents. Aspergillus alliaceus, a member of this genus, is known to produce sclerotia, which are hardened masses of mycelium that serve as survival structures.[4] It is within these sclerotia that a unique profile of secondary metabolites can be found. Among these are the isokotanins, a series of bicoumarin compounds. This guide focuses specifically on this compound, a metabolite with noted insecticidal properties.

Discovery of this compound

This compound was first reported in 1994 by Laakso and colleagues as a new bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus.[5] The discovery was the result of a screening program aimed at identifying novel bioactive compounds from fungi. Alongside this compound, two other new bicoumarins, Isokotanin A and C, were also isolated and characterized from the same fungal source.[5] The initial study highlighted the structural novelty of these compounds and their potential as insecticidal agents.[5]

Isolation of this compound

The isolation of this compound is achieved from the sclerotia of Aspergillus alliaceus. The following is a reconstructed experimental protocol based on general methods for the isolation of secondary metabolites from Aspergillus species and information from the original discovery publication.

Fungal Cultivation and Sclerotia Production

-

Organism: Aspergillus alliaceus

-

Cultivation: The fungus is cultured on a suitable solid medium, such as potato dextrose agar (PDA) or Czapek yeast extract agar (CYA), to promote the formation of sclerotia.[4] Cultures are maintained at an appropriate temperature (typically 25-28°C) in the dark for several weeks to allow for robust growth and maturation of sclerotia.

Extraction of Fungal Metabolites

-

Harvesting: The mature sclerotia are manually harvested from the surface of the agar plates.

-

Drying and Grinding: The collected sclerotia are air-dried or lyophilized and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sclerotia are extracted exhaustively with a series of organic solvents of increasing polarity. A common sequence would be hexane, followed by ethyl acetate, and then methanol. This compound, being a moderately polar compound, is expected to be primarily in the ethyl acetate fraction.

Chromatographic Purification

-

Crude Fractionation: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract. This crude material is then subjected to preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

Silica Gel Column Chromatography: The fraction containing this compound is further purified by silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled, concentrated, and subjected to final purification by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system, such as a gradient of methanol and water, to yield pure this compound.

Characterization of this compound

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C23H20O8 |

| Molecular Weight | 424.40 g/mol |

| Appearance | Not specified in abstracts |

| UV max (in MeOH) | Not specified in abstracts |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): The structure of this compound was determined primarily through one- and two-dimensional NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC. These analyses established the connectivity of the atoms within the bicoumarin skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of C23H20O8.

Biological Activity

This compound has demonstrated notable insecticidal activity. In a dietary administration study, it was shown to reduce the feeding of larvae of the dried fruit beetle, Carpophilus hemipterus, by 21% at a concentration of 100 ppm.[6][7] It also showed activity against the corn earworm, Helicoverpa zea.[5] The precise mechanism of action for its insecticidal properties has not been fully elucidated in the available literature.

Experimental Workflow Diagram

References

- 1. Studies on fungal products. Part 10. Isolation and structures of novel bicoumarins, desertorins A, B, and C, from Emericella desertorum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Aspergillus Secondary Metabolite Database, a resource to understand the Secondary metabolome of Aspergillus genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Association of fungal secondary metabolism and sclerotial biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Isokotanin B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B is a naturally occurring bicoumarin derivative isolated from the sclerotia of the fungus Aspergillus alliaceus. This document provides a concise technical overview of this compound, summarizing its chemical properties, known biological activities, and a general methodology for its isolation. Currently, specific signaling pathways associated with this compound have not been elucidated in the available scientific literature.

Chemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| CAS Number | 154160-09-5 | [1][2][3] |

| Molecular Formula | C₂₃H₂₀O₈ | [1][2][3] |

| Molecular Weight | 424.40 g/mol | [1] |

| Appearance | Light yellow solid | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [4] |

Biological Activity

The primary biological activity reported for this compound is its insecticidal properties. The structural determination of this compound was achieved through various NMR techniques, including INEPT, HMQC, and NOESY.[1]

| Activity | Target Organism | Effect | Reference |

| Insecticidal | Helicoverpa zea (Corn earworm) | Active | [1] |

| Insecticidal | Carpophilus hemipterus (Dried fruit beetle) | Active | [1] |

Experimental Protocols

Isolation of this compound from Aspergillus alliaceus

A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature. However, based on the initial discovery and general methods for isolating fungal secondary metabolites, a generalized workflow can be proposed. This compound, along with Isokotanins A and C, was first isolated from the sclerotia of Aspergillus alliaceus.[1] The process would generally involve solvent extraction of the fungal material followed by chromatographic separation to purify the compound.

Signaling Pathways

As of the latest available data, there is no specific information detailing the signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its biological activities.

Conclusion

This compound is a fungal metabolite with established insecticidal activity. While its chemical properties and a general isolation approach are known, its specific mechanism of action and the signaling pathways it may influence remain an open area for future investigation. This knowledge gap presents an opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this bicoumarin compound.

References

Isokotanin B: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Isokotanin B, a bicoumarin fungal metabolite, in dimethyl sulfoxide (DMSO), methanol, and other organic solvents. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this compound.

Introduction to this compound

This compound is a natural product, a bicoumarin fungal metabolite, that has been isolated from the sclerotia of Aspergillus alliaceus[][2]. It is identified by the CAS Number 154160-09-5[][3]. Chemically, it is known as (+)-7-hydroxy-4,4',7'-trimethoxy-5,5'-dimethyl-[6,6'-bi-2H-1-benzopyran]-2,2'-dione[][3]. This compound has demonstrated biological activity, including reducing feeding by C. hemipterus larvae when administered in their diet[][3]. Understanding its solubility is a critical first step for in vitro and in vivo experimental design.

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its suitability for various experimental and formulation purposes. While precise quantitative solubility data for this compound is not widely published, qualitative solubility information is available from various chemical suppliers.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[][3] |

| Methanol | Soluble[][3] |

| Ethanol | Soluble[][3] |

| Dimethylformamide (DMF) | Soluble[][3] |

Note: The term "soluble" indicates that the compound will dissolve in the solvent, but does not specify the concentration at which it is soluble. Researchers should determine the quantitative solubility for their specific experimental needs.

The use of organic solvents is often necessary in drug metabolism and other in vitro studies to accommodate lipophilic compounds[4]. However, it is crucial to consider that solvents themselves can impact experimental results by inhibiting enzyme activities[4]. Therefore, the choice and concentration of a solvent should be carefully evaluated.

General Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data or needing to test solubility in alternative solvents, the following general protocol, adapted from established methodologies for determining the solubility of test chemicals, can be employed[5].

Objective: To determine the maximum soluble concentration of this compound in a given organic solvent.

Materials:

-

This compound (solid form)

-

Selected organic solvent(s) (e.g., DMSO, Methanol, Ethanol, Acetonitrile)

-

Glass vials or tubes

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath capable of maintaining 37°C

Methodology:

-

Initial High-Concentration Test:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a small volume of the chosen solvent to achieve a high target concentration (e.g., 0.5 mL for a 20 mg/mL solution). The test chemical and solvent should be at room temperature[5].

-

-

Mechanical Dissolution Procedures:

-

Gently mix the solution at room temperature by inverting the tube[5].

-

Vortex the tube for 1-2 minutes[5].

-

Visually inspect for undissolved particles. If the compound has not fully dissolved, sonicate the vial in a water bath for up to 5 minutes[5].

-

If the compound remains insoluble, warm the solution to 37°C for 5 to 60 minutes[5].

-

-

Serial Dilution for Insoluble Compounds:

-

If complete solubility is not achieved at the initial high concentration, perform a serial dilution.

-

For instance, if the compound was insoluble at 20 mg/mL, add more solvent to reach a lower concentration (e.g., add 4.5 mL to the initial 0.5 mL to test solubility at 2 mg/mL)[5].

-

Repeat the mechanical dissolution procedures (vortexing, sonication, warming) as described in step 2.

-

-

Determination of Maximum Solubility:

-

Continue the dilution process until complete dissolution is observed.

-

The highest concentration at which the compound is fully dissolved is recorded as the quantitative solubility under the tested conditions. Visual inspection is the most common method for this determination.

-

Visualization of Experimental Workflow

The logical progression of the solubility determination protocol is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. The primary reported activity is related to its effects as an antifeedant in insects[][2][3]. Further research is required to elucidate the molecular mechanisms and specific cellular signaling pathways through which this compound exerts its biological effects.

References

Isokotanin B: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a naturally occurring bicoumarin, a class of phenolic compounds characterized by a fused di-coumarin structure. First isolated from the sclerotia of the fungus Aspergillus alliaceus, this compound has garnered interest for its potential biological activities, particularly its insecticidal properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its isolation and characterization, and an exploration of its biological activities with a focus on its potential mechanism of action.

Physical and Chemical Properties

This compound presents as a light yellow solid.[2] Its core chemical structure is (+)-7-hydroxy-4,4',7'-trimethoxy-5,5'-dimethyl-[6,6'-bi-2H-1-benzopyran]-2,2'-dione.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H20O8 | [1][2] |

| Molecular Weight | 424.40 g/mol | [1][2] |

| IUPAC Name | 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | [1] |

| CAS Number | 154160-09-5 | [1][2] |

| Appearance | Light yellow solid | [2] |

| Solubility | Soluble in Ethanol, Methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1][2] |

| Purity | >95% by HPLC | [1][2] |

| UV-Vis (λmax) | 215, 326 nm | [3] |

| Storage | Store at -20°C | [1][2][4] |

| Melting Point | Not available in the reviewed literature. | |

| ¹H and ¹³C NMR Data | The structure of this compound was determined using selective INEPT, HMQC, and NOESY NMR techniques.[1] However, specific chemical shift data is not readily available in the public domain. |

Experimental Protocols

The isolation and characterization of this compound, as first described by Laakso et al. (1994), involves a multi-step process typical for the purification of natural products from fungal sources.

Isolation and Purification of this compound from Aspergillus alliaceus Sclerotia

The general workflow for the isolation of this compound is a bioassay-guided fractionation process. This involves extraction of the fungal material, followed by chromatographic separation of the components, with each fraction being tested for biological activity to guide the purification of the active compound.

1. Fungal Culture and Sclerotia Production:

-

Aspergillus alliaceus is cultured on a suitable solid medium, such as Czapek-Dox agar, to promote the formation of sclerotia, which are dense aggregates of fungal hyphae.

-

The cultures are incubated under controlled conditions of temperature and humidity for a period sufficient to allow for the development and maturation of sclerotia.

2. Extraction:

-

The mature sclerotia are harvested from the culture medium.

-

The harvested sclerotia are dried and ground to a fine powder to increase the surface area for solvent extraction.

-

The powdered sclerotia are then subjected to solvent extraction, typically using a solvent of intermediate polarity like ethyl acetate or chloroform, to isolate a wide range of secondary metabolites, including bicoumarins. The extraction is often performed exhaustively using a Soxhlet apparatus or by repeated maceration.

3. Chromatographic Separation and Purification:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then subjected to a series of chromatographic techniques to separate the individual components.

-

Initial Fractionation: Vacuum liquid chromatography (VLC) or column chromatography using silica gel is often employed for the initial separation of the crude extract into fractions of varying polarity. A solvent gradient system, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), is used to elute the compounds.

-

Bioassay-Guided Fractionation: Each fraction is tested for its insecticidal activity. The most active fractions are selected for further purification.

-

Fine Purification: The active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 reverse-phase column) and mobile phase to isolate pure this compound.

4. Structure Elucidation:

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC, and NOESY to establish the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated notable insecticidal activity. Dietary administration of this compound at a concentration of 100 ppm has been shown to reduce the feeding of Carpophilus hemipterus larvae by 21%.[1] It also exhibits activity against the corn earworm, Helicoverpa zea.[1]

While the specific molecular mechanism of action for this compound has not been extensively elucidated, the insecticidal properties of coumarin-based compounds are often attributed to their ability to inhibit key enzymes in the insect nervous system. A plausible mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition:

Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.

The proposed mechanism involves the following steps:

-

This compound enters the insect's nervous system.

-

The bicoumarin structure of this compound interacts with the active site of the acetylcholinesterase enzyme.

-

This binding inhibits the normal function of AChE, preventing the breakdown of acetylcholine.

-

The resulting accumulation of acetylcholine in the synapse leads to hyperexcitation of the postsynaptic neuron.

-

This sustained neuronal firing causes paralysis and death of the insect.

The following DOT script generates a diagram illustrating this proposed signaling pathway.

Caption: Proposed mechanism of insecticidal action of this compound via acetylcholinesterase inhibition.

Conclusion

This compound is a promising natural bicoumarin with demonstrated insecticidal properties. This guide has summarized its known physical and chemical characteristics and provided a detailed overview of the experimental procedures for its isolation and characterization. While further research is needed to fully elucidate its specific mechanism of action and to determine its full toxicological profile, the information presented here provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and related compounds for applications in agriculture and pest management. Future studies should focus on obtaining a complete set of spectroscopic data, determining its melting point, and conducting detailed mechanistic studies to confirm its mode of action.

References

- 1. Association of fungal secondary metabolism and sclerotial biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Phylogenetic Identification of Fungi Isolated from the Marine Sponge Tethya aurantium and Identification of Their Secondary Metabolites [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Isokotanin B Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B, a bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus, has demonstrated notable insecticidal activities.[1][2][3][4][5] As a polyketide-derived natural product, its biosynthetic pathway is of significant interest for potential bioengineering and the development of novel agrochemicals. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the absence of direct experimental elucidation of the specific pathway, this document presents a putative biosynthetic route based on the known biosynthesis of related fungal bicoumarins, bioinformatic analysis of the Aspergillus alliaceus genome, and established principles of fungal secondary metabolism.[6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals working in natural product biosynthesis, fungal genetics, and agrochemical development.

Introduction to this compound and Fungal Bicoumarins

This compound belongs to the bicoumarin class of fungal polyketides, which are characterized by a dimeric structure formed from two coumarin moieties.[2] These compounds are synthesized by filamentous fungi, primarily from the genus Aspergillus.[1] Fungal polyketides are a diverse group of secondary metabolites biosynthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[7] The biosynthesis of complex polyketides like this compound typically involves a dedicated gene cluster encoding the PKS, tailoring enzymes (such as oxidases, methyltransferases, and hydroxylases), and potentially transporters and regulatory proteins.[9] While the genome of Aspergillus alliaceus has been sequenced, the specific gene cluster responsible for this compound production has not yet been experimentally characterized.

A Putative Biosynthetic Pathway for this compound

Based on the biosynthesis of the related bicoumarin kotanin and general principles of fungal polyketide synthesis, a putative pathway for this compound is proposed. This pathway can be divided into three main stages: monomer synthesis, oxidative dimerization, and tailoring modifications.

Stage 1: Synthesis of the Coumarin Monomer

The biosynthesis is initiated with the formation of a pentaketide backbone from one acetyl-CoA starter unit and four malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS). The NR-PKS catalyzes the iterative condensation of these precursor molecules. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, likely facilitated by a product template (PT) domain within the PKS and possibly other associated enzymes, to form a 4,7-dihydroxy-5-methylcoumarin intermediate.

Stage 2: Oxidative Dimerization

The key step in the formation of the bicoumarin scaffold is the oxidative dimerization of two molecules of the coumarin monomer. This reaction is likely catalyzed by a laccase or a similar phenol oxidase. These enzymes catalyze the formation of a carbon-carbon bond between the two coumarin units, resulting in the characteristic bicoumarin core structure.

Stage 3: Tailoring Modifications

Following dimerization, the bicoumarin intermediate undergoes a series of tailoring reactions to yield this compound. These modifications are catalyzed by specific enzymes encoded within the biosynthetic gene cluster and likely include:

-

Hydroxylation: A cytochrome P450 monooxygenase may introduce a hydroxyl group at a specific position on one of the coumarin rings.

-

O-Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are responsible for the addition of methyl groups to the hydroxyl moieties on the bicoumarin scaffold, leading to the final structure of this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available in the scientific literature. This includes enzyme kinetics, gene expression levels under different conditions, and concentrations of biosynthetic intermediates. Future research involving the identification and characterization of the this compound gene cluster will be necessary to generate such data.

The following table outlines the types of quantitative data that would be valuable for a comprehensive understanding of this pathway.

| Data Type | Description | Potential Experimental Approach |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for the PKS, oxidase, and tailoring enzymes. | In vitro assays with purified recombinant enzymes and their respective substrates. |

| Gene Expression | Relative or absolute transcript levels of the biosynthetic genes under various growth conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) of A. alliaceus cultures. |

| Metabolite Analysis | Quantification of this compound and its biosynthetic intermediates in fungal cultures. | High-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS). |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in characterizing this pathway.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the contiguous set of genes responsible for this compound biosynthesis in the Aspergillus alliaceus genome.

Methodology: Bioinformatic Genome Mining

-

Genome Acquisition: Obtain the sequenced genome of Aspergillus alliaceus from a public database (e.g., NCBI).

-

Gene Cluster Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict putative secondary metabolite biosynthetic gene clusters within the genome.

-

Candidate Cluster Identification: Search the predicted clusters for genes encoding a non-reducing polyketide synthase (NR-PKS), a laccase or phenol oxidase, cytochrome P450 monooxygenases, and methyltransferases, as these are the enzyme types predicted to be involved in this compound biosynthesis.

-

Homology Analysis: Perform BLASTp analysis of the predicted proteins within the candidate cluster against known enzymes from other fungal bicoumarin or coumarin biosynthetic pathways to establish potential homology and function.

Functional Characterization of Biosynthetic Genes

Objective: To confirm the role of individual genes within the putative biosynthetic cluster in this compound production.

Methodology: Gene Knockout and Heterologous Expression

-

Gene Knockout in A. alliaceus

-

Construct Design: Create gene disruption cassettes for each candidate gene using homologous recombination. These cassettes typically contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation: Introduce the disruption cassettes into A. alliaceus protoplasts.

-

Mutant Selection and Verification: Select transformants on appropriate media and verify the gene deletion by PCR and Southern blotting.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using HPLC-MS and compare them to the wild-type strain. A loss of this compound production or the accumulation of a biosynthetic intermediate in a mutant strain would confirm the gene's involvement in the pathway.

-

-

Heterologous Expression in a Model Fungus

-

Cluster Cloning: Clone the entire putative biosynthetic gene cluster into an expression vector.

-

Host Transformation: Introduce the expression vector into a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, that does not natively produce this compound.

-

Metabolite Analysis: Analyze the culture extracts of the transformed host for the production of this compound or related intermediates using HPLC-MS. Successful production would confirm the functionality of the entire gene cluster.

-

In Vitro Characterization of Enzyme Function

Objective: To determine the specific biochemical function of individual enzymes in the pathway.

Methodology: Recombinant Protein Expression and Enzyme Assays

-

Gene Cloning and Expression: Clone the coding sequence of a target biosynthetic enzyme (e.g., the putative laccase or a methyltransferase) into an E. coli or yeast expression vector.

-

Protein Purification: Overexpress the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For the putative laccase , incubate the purified enzyme with the coumarin monomer (which may need to be chemically synthesized or isolated from a PKS-expressing strain) and monitor the formation of the dimeric product by HPLC-MS.

-

For a putative methyltransferase , incubate the purified enzyme with the bicoumarin scaffold and S-adenosyl methionine (SAM), and analyze for the methylated product by HPLC-MS.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus alliaceus is a compelling area of research with potential applications in the development of new insecticidal agents. While the specific pathway remains to be experimentally validated, the proposed route involving a polyketide synthase, an oxidative dimerization step, and subsequent tailoring reactions provides a solid framework for future investigation. The availability of the A. alliaceus genome sequence is a critical resource that will facilitate the identification and characterization of the this compound biosynthetic gene cluster. Future work should focus on the functional analysis of candidate genes through knockout and heterologous expression studies, as well as the in vitro characterization of the encoded enzymes. A thorough understanding of this pathway will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the combinatorial biosynthesis of novel bicoumarin derivatives with potentially enhanced bioactivities.

References

- 1. intactgenomics.com [intactgenomics.com]

- 2. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]

- 4. Variation Among Biosynthetic Gene Clusters, Secondary Metabolite Profiles, and Cards of Virulence Across Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the genome mining of Aspergillus secondary metabolites (covering 2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the genome mining of Aspergillus secondary metabolites (covering 2012–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]

- 9. Advances in Aspergillus secondary metabolite research in the post-genomic era - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Isokotanin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a bicoumarin fungal metabolite isolated from the sclerotia of Aspergillus alliaceus. As a member of the coumarin class of secondary metabolites, this compound has been the subject of preliminary investigations to determine its biological activity. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, with a focus on its insecticidal properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, entomology, and drug development.

Insecticidal Activity

The primary reported biological activity of this compound is its insecticidal effect against specific agricultural pests. The initial discovery and screening of this compound and its analogues, Isokotanin A and C, were detailed in a 1994 study published in the Journal of Natural Products.

Quantitative Data on Insecticidal Activity

The following table summarizes the available quantitative data on the insecticidal activity of this compound.

| Target Organism | Assay Type | Concentration | Effect | Reference |

| Corn earworm (Helicoverpa zea) | Not specified in abstract | Not specified in abstract | Active | [1] |

| Dried fruit beetle (Carpophilus hemipterus) | Not specified in abstract | Not specified in abstract | Active | [1] |

Further details regarding the specific metrics of activity (e.g., LC50, IC50, percent mortality) are not available in the public domain abstracts and require access to the full-text scientific literature.

Experimental Protocols

Detailed experimental protocols for the insecticidal assays of this compound are not fully available in the public abstracts of the primary literature. However, based on standard entomological testing procedures, the following represents a likely workflow for such an investigation.

Other Biological Activities

Currently, there is a notable lack of publicly available scientific literature detailing other biological activities of this compound, such as anticancer or anti-inflammatory effects. The primary focus of the initial research appears to have been on its role as a potential insecticide.

The logical relationship for future investigations into the broader biological profile of this compound would follow a standard drug discovery and development pipeline.

Conclusion

The preliminary biological activity of this compound is characterized by its insecticidal effects against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). However, a significant gap exists in the publicly accessible data regarding the quantitative potency and detailed mechanisms of this activity. Furthermore, the broader biological profile of this compound, including potential anticancer and anti-inflammatory properties, remains unexplored. This presents an opportunity for further research to fully elucidate the therapeutic and agrochemical potential of this fungal secondary metabolite. Future studies should focus on obtaining the pure compound for comprehensive in vitro and in vivo screening to uncover its full range of biological activities and mechanisms of action.

References

Isokotanin B: A Literature Review and Historical Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B, a bicoumarin metabolite, was first isolated from the sclerotia of the fungus Aspergillus alliaceus. Since its discovery, research has primarily focused on its chemical characterization and initial insecticidal properties. This technical guide provides a comprehensive review of the existing literature on this compound, including its historical context, chemical properties, and known biological activities. While significant gaps in the understanding of its quantitative bioactivity and mechanism of action remain, this document consolidates the available information to serve as a foundational resource for future research and development.

Introduction and Historical Context

This compound was first reported in a 1994 publication in the Journal of Natural Products by Laakso, Narske, Gloer, Wicklow, and Dowd.[1] This seminal work detailed the isolation and characterization of three new bicoumarin metabolites, Isokotanins A, B, and C, from the sclerotia of Aspergillus alliaceus, a fungus known for producing a variety of secondary metabolites.[1] The discovery was a result of a broader investigation into the chemical constituents of this fungal species.

The initial study identified this compound as a promising natural insecticide due to its observed activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1] Despite this initial promise, a comprehensive survey of the scientific literature reveals a notable lack of follow-up research into the specific mechanisms of action, detailed quantitative bioactivity, and potential signaling pathway modulation of this compound.

Chemical Properties

This compound is a member of the bicoumarin class of organic compounds, characterized by the presence of two coumarin moieties linked together. Its chemical structure has been elucidated, and its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₀O₈ |

| Molecular Weight | 424.4 g/mol |

| Class | Bicoumarin |

| Source Organism | Aspergillus alliaceus |

Biological Activity and Quantitative Data

The primary biological activity attributed to this compound is its insecticidal effect. The foundational study by Laakso et al. (1994) remains the principal source of quantitative data on this activity.

| Target Organism | Assay Type | Concentration | Observed Effect |

| Carpophilus hemipterus (larvae) | Feeding Bioassay | 100 ppm (in diet) | 21% reduction in feeding |

| Helicoverpa zea | Not specified | Not specified | Activity observed |

Note: A thorough literature search did not yield any publicly available IC₅₀ or EC₅₀ values for this compound against any cell lines or organisms. The existing data is limited to the anti-feedant activity described above.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in the literature beyond the initial discovery paper. The following sections provide a generalized overview based on the available information.

Isolation of this compound from Aspergillus alliaceus

A specific, detailed protocol for the isolation of this compound is not available in the reviewed literature. However, a general workflow for the extraction and purification of secondary metabolites from fungal sclerotia can be inferred.

Insecticidal Bioassays

The original research mentions activity against Helicoverpa zea and Carpophilus hemipterus. While a detailed protocol for the H. zea assay was not provided, a general approach for the C. hemipterus feeding bioassay can be outlined.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound in target organisms have not been elucidated in the available scientific literature. The insecticidal mechanism of action for bicoumarin compounds is not well-defined, and research on this compound has not yet progressed to this level of detail.

The regulation of secondary metabolite production in Aspergillus species involves complex signaling pathways, including G protein-mediated signaling (PKA and MAPK pathways).[2] These pathways respond to environmental cues and regulate the expression of biosynthetic gene clusters. However, the specific regulatory pathways governing this compound production are unknown.

Conclusion and Future Directions

This compound remains a molecule of interest due to its demonstrated insecticidal activity. However, the current body of knowledge is largely confined to its initial discovery and characterization. To fully assess its potential as a lead compound for drug development or as a bio-insecticide, significant further research is required.

Key areas for future investigation include:

-

Quantitative Bioactivity: Determination of IC₅₀ and EC₅₀ values against a range of insect pests and cell lines.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound in insects.

-

Synthetic Chemistry: Development of a robust and scalable synthetic route to produce this compound and its analogs for structure-activity relationship studies.

-

Biosynthesis: Investigation of the genetic and regulatory networks controlling this compound production in Aspergillus alliaceus.

This technical guide highlights the foundational knowledge of this compound while underscoring the substantial opportunities that exist for new research to unlock its full scientific and commercial potential.

References

The Uncharted Territory: A Proposed Toxicological Profile of Isokotanin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B, a bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus, represents a novel natural product with potential bioactivity.[1][] While initial studies have identified its insecticidal properties against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus), a comprehensive toxicological profile is not yet available in the public domain.[1][] This technical guide addresses this critical knowledge gap by outlining a systematic approach to characterizing the toxicological and safety pharmacology profile of this compound. It is designed to provide researchers, scientists, and drug development professionals with a foundational framework for the preclinical safety assessment of this, and similar, novel bicoumarin compounds. This document details the requisite experimental protocols, data presentation standards, and logical workflows necessary to establish a robust safety profile, thereby guiding future research and development efforts.

Introduction

This compound is a member of the bicoumarin class of fungal metabolites, discovered in the fungus Aspergillus alliaceus.[1][] Its chemical structure is C23H20O8.[] The broader class of coumarins is known for a wide range of biological activities, which necessitates a thorough evaluation of their toxic potential before they can be considered for any therapeutic application. Given the absence of published data on the cytotoxicity, genotoxicity, and in vivo toxicity of this compound, this guide proposes a comprehensive toxicological assessment strategy. The following sections will detail the standard methodologies and workflows that should be employed to elucidate the safety profile of this compound.

Proposed Toxicological Assessment Workflow

A tiered approach is recommended for the toxicological evaluation of a novel compound such as this compound. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand its systemic effects.

In Vitro Toxicity Assessment

Cytotoxicity Assays

The initial step in evaluating the toxicity of this compound would be to determine its effect on cell viability. A panel of cell lines, including both cancerous (e.g., HepG2 for liver toxicity) and non-cancerous (e.g., HEK293 for kidney toxicity), should be used.

Table 1: Template for Summarizing In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Max. % Inhibition |

|---|---|---|---|---|

| HepG2 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| HEK293 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| Caco-2 | LDH Release | 24 | ||

| 48 |

| | | 72 | | |

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Genotoxicity Assays

Genotoxicity assays are crucial to determine if a compound can cause damage to genetic material.

Table 2: Template for Summarizing In Vitro Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range (µM) | Result (Positive/Negative) |

|---|---|---|---|---|

| Ames Test | S. typhimurium TA98 | Without | ||

| With | ||||

| S. typhimurium TA100 | Without | |||

| With |

| Comet Assay | Human Lymphocytes | N/A | | |

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the genotoxicity of both the parent compound and its metabolites.

-

Exposure: Pre-incubate the bacterial culture, this compound at various concentrations, and the S9 mix (if applicable) at 37°C.

-

Plating: Plate the mixture onto a minimal glucose agar medium.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

In Vivo Toxicity Assessment

Should in vitro studies indicate acceptable cytotoxicity and no genotoxicity, in vivo studies in animal models are the next step.

Acute Oral Toxicity Study

An acute toxicity study provides information on the potential health hazards that might arise from a single, short-term exposure to a substance.

Table 3: Template for Summarizing Acute Oral Toxicity Data for this compound in Rodents

| Species/Strain | Sex | Dose (mg/kg) | Mortalities (within 14 days) | Clinical Observations | Necropsy Findings | LD50 (mg/kg) |

|---|---|---|---|---|---|---|

| Sprague-Dawley Rat | Male | 50 | ||||

| 300 | ||||||

| 2000 | ||||||

| Female | 50 | |||||

| 300 |

| | | 2000 | | | | |

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

-

Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before dosing.

-

Dosing: Administer this compound orally by gavage. The starting dose is selected based on in vitro data and any available information on similar compounds. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

Observation Period: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality for up to 14 days. Record body weights before dosing and at least weekly thereafter.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

LD50 Estimation: The LD50 (median lethal dose) is calculated using the outcomes of the sequential dosing steps.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[3][4] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[4][5]

Table 4: Template for Summarizing Safety Pharmacology Core Battery for this compound

| System | Assay | Species | Key Parameters Measured | Result (Effect/No Effect) |

|---|---|---|---|---|

| Central Nervous System | Modified Irwin Test | Rat | Behavioral changes, motor activity, coordination, reflexes | |

| Cardiovascular System | Telemetry | Dog/Monkey | ECG, blood pressure, heart rate |

| Respiratory System | Whole-body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume | |

Hypothetical Mechanism of Action

If this compound were to exhibit cytotoxicity, a key objective would be to elucidate the underlying molecular mechanism. Many cytotoxic compounds induce apoptosis (programmed cell death). Below is a generalized diagram of an intrinsic apoptosis signaling pathway that could be investigated.

Conclusion

While this compound presents as a molecule of interest due to its bicoumarin structure and initial bioactivity data, its toxicological profile remains undefined. The experimental framework presented in this guide provides a clear and systematic path forward for its comprehensive safety assessment. By employing a tiered approach encompassing in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute toxicity and safety pharmacology studies, researchers can generate the critical data necessary to understand the potential risks associated with this compound. Such a profile is an indispensable prerequisite for any further development toward therapeutic or other applications, ensuring a data-driven approach to harnessing the potential of this novel natural product.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Isokotanin B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isokotanin B is a member of the kotanin family of natural products, which are dimeric 4-phenylcoumarins. These compounds have garnered interest due to their unique structural features, including a sterically hindered biaryl axis, and their potential biological activities. The total synthesis of isokotanins presents a significant challenge, primarily due to the controlled construction of the tetra-ortho-substituted biaryl linkage. This document outlines a detailed methodology for the total synthesis of this compound, based on strategies developed for the closely related analogue, (+)-Isokotanin A. The core of this synthetic approach involves a key Miyaura-Suzuki homocoupling reaction to form the biaryl bond and an enzymatic resolution to establish the axial chirality.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound reveals a convergent strategy. The molecule can be disconnected at the biaryl bond, leading back to a monomeric 4-phenylcoumarin precursor. This precursor can be further simplified to a key biphenol intermediate and a suitable coumarin fragment. The challenging tetra-ortho-substituted biphenol is envisioned to be assembled via a palladium-catalyzed Suzuki homocoupling of a protected bromophenol monomer.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy Overview

The forward synthesis commences with the preparation of a suitably protected bromophenol monomer. A one-pot Miyaura-Suzuki homocoupling reaction is then employed to construct the sterically congested tetra-ortho-substituted biphenol. Subsequent enzymatic kinetic resolution of the resulting racemic biphenol provides the enantiomerically pure, axially chiral intermediate. This key intermediate then undergoes further functionalization and coupling with a coumarin precursor to ultimately yield this compound.

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of a closely related Isokotanin analogue.[1] These values can be considered indicative for the synthesis of this compound.

| Step | Reaction | Catalyst/Enzyme | Yield (%) |

| 1 | Miyaura-Suzuki Homocoupling | PdG4SPhos / SPhos | ~85-95 |

| 2 | Enzymatic Kinetic Resolution (Hydrolysis) | Candida rugosa lipase | ~45-50 |

| 3 | Conversion to Natural Product (multi-step) | - | ~20-30 |

| Overall | Total Synthesis | - | ~7-14 |

Experimental Protocols

Protocol 1: One-Pot Miyaura-Suzuki Homocoupling for Tetra-ortho-substituted Biphenol

This protocol describes the synthesis of the racemic biphenol intermediate.

Materials:

-

MOM-protected 2-bromo-3-methyl-5-methoxyphenol

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[Pd(allyl)Cl]₂

-

SPhos

-

PdG4SPhos precatalyst

-

Anhydrous 1,4-dioxane

-

Nitrogen atmosphere apparatus

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the MOM-protected bromophenol (1.0 equiv), bis(pinacolato)diboron (0.6 equiv), and potassium acetate (2.5 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate flask, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (1.25 mol%) and SPhos (2.5 mol%) in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature.

-

To the same flask, add an aqueous solution of K₃PO₄ (3.0 equiv) and the PdG4SPhos precatalyst (2.5 mol%).

-

Heat the mixture to 80 °C and stir for an additional 12-16 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the racemic tetra-ortho-substituted biphenol.

Protocol 2: Enzymatic Kinetic Resolution of Biphenol

This protocol details the enantioselective acylation of the racemic biphenol to separate the enantiomers.

Materials:

-

Racemic tetra-ortho-substituted biphenol

-

Candida rugosa lipase

-

Vinyl acetate

-

Anhydrous toluene

-

Molecular sieves (4 Å)

Procedure:

-

To a flask containing the racemic biphenol (1.0 equiv) and activated 4 Å molecular sieves, add anhydrous toluene.

-

Add Candida rugosa lipase (by weight, typically 50-100% of the substrate weight).

-

Add vinyl acetate (2.0-3.0 equiv).

-

Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

-

The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

-

Filter off the enzyme and molecular sieves, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated biphenol from the unreacted enantiomerically enriched biphenol by column chromatography on silica gel.

Protocol 3: Final Assembly of this compound

This section provides a generalized procedure for the conversion of the enantiopure biphenol to this compound. This typically involves deprotection, functional group manipulation (e.g., formylation or carboxylation), and subsequent condensation with a suitable partner to form the coumarin rings.

A. Deprotection and Functionalization:

-

The protecting groups on the enantiopure biphenol (e.g., MOM ethers) are removed under appropriate acidic conditions (e.g., HCl in methanol).

-

The resulting free hydroxyl groups are then selectively functionalized. For the synthesis of the kotanin core, this may involve ortho-formylation using a Duff reaction or related methodology.

B. Coumarin Formation:

-

The functionalized biphenol is then subjected to a Perkin condensation or a related reaction with a phenylacetic acid derivative in the presence of a base (e.g., sodium acetate) and acetic anhydride to construct the two coumarin rings simultaneously.

Detailed Example Step (Perkin-type Condensation):

-

A mixture of the ortho-formylated biphenol (1.0 equiv), a substituted phenylacetic acid (2.2 equiv), sodium acetate (2.5 equiv), and acetic anhydride (10-20 equiv) is heated at a high temperature (e.g., 140-160 °C) for several hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

Signaling Pathway of Key Transformation

The following diagram illustrates the catalytic cycle of the Suzuki coupling, a crucial C-C bond-forming reaction in this synthesis.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Disclaimer: The provided protocols are based on published literature for analogous compounds and should be adapted and optimized for the specific synthesis of this compound. All reactions should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Note: Purification of Isokotanin B from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a bicoumarin metabolite first isolated from the sclerotia of the fungus Aspergillus alliaceus.[1][2] Like other coumarins, it has demonstrated biological activity, showing potential as an insecticide against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][2] The unique chemical structure and biological activity of this compound make it a compound of interest for further investigation in drug discovery and development. This application note provides a detailed protocol for the purification of this compound from fungal culture, based on the original isolation methods, to facilitate its further study.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₀O₈ |

| Molecular Weight | 424.4 g/mol |

| Class | Bicoumarin |

| Appearance | White Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol |

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound from the sclerotia of Aspergillus alliaceus.

Fungal Culture and Sclerotia Production

-

Organism: Aspergillus alliaceus (e.g., NRRL 315).

-

Culture Medium: Potato Dextrose Agar (PDA).

-

Incubation: Cultures are grown on PDA slants for 10 days at 30°C to induce spore formation.

-

Fermentation: Spores are used to inoculate a suitable liquid or solid-state fermentation medium to generate a fungal biomass rich in sclerotia. The choice of fermentation method will depend on the desired scale of production.

-

Harvesting: Sclerotia are harvested from the fungal culture, dried, and ground to a fine powder.

Extraction of this compound

-

Solvent Extraction:

-

Suspend the ground sclerotia (e.g., 100 g) in dichloromethane (CH₂Cl₂).

-

Stir the suspension at room temperature for 24 hours to allow for efficient extraction of secondary metabolites.

-

Filter the mixture to separate the fungal biomass from the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process.

-

Flash Column Chromatography (Silica Gel):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Load the dried, adsorbed sample onto a silica gel column pre-equilibrated with 100% hexanes.

-

Elute the column with a stepwise gradient of increasing ethyl acetate concentration (e.g., 10%, 20%, 30%, 50%, 100% EtOAc in hexanes).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization.

-

Combine fractions containing compounds with similar TLC profiles. This compound is expected to elute in the more polar fractions.

-

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

Stationary Phase: Silica gel G-coated plates (e.g., 20x20 cm, 1000 µm thickness).

-

Mobile Phase: A suitable solvent system, for example, a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

-

Procedure:

-

Dissolve the enriched fraction from the flash chromatography in a small volume of dichloromethane.

-

Apply the solution as a narrow band onto the PTLC plate.

-

Develop the plate in a chromatography chamber saturated with the mobile phase.

-

After development, visualize the separated bands under UV light.

-

Carefully scrape the band corresponding to this compound from the plate.

-

Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.

-

Filter and concentrate the solvent to yield purified this compound.

-

-

Purity Assessment

The purity of the isolated this compound should be assessed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

Quantitative Data

The following table summarizes the expected yields at different stages of the purification process, based on the original isolation report.

| Purification Step | Starting Material | Product | Yield |

| Extraction | 100 g dried sclerotia | Crude Extract | Not specified |

| Flash Chromatography | Crude Extract | Enriched Fraction | Not specified |

| Preparative TLC | Enriched Fraction | This compound | 12 mg |

Visualization of Experimental Workflow and a Potential Signaling Pathway

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway: Nrf2 Activation by Coumarins

Some coumarins have been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[3][4] While the specific interaction of this compound with this pathway has not been elucidated, this diagram illustrates the general mechanism of Nrf2 activation, which may be relevant to the biological activity of this compound.

Caption: Potential Nrf2 signaling pathway activation by coumarins.

References

- 1. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Isokotanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a naturally occurring bicoumarin, a class of phenolic compounds. It is a fungal metabolite isolated from the sclerotia of Aspergillus alliaceus.[1][2] Structurally, it belongs to the coumarin family, which are benzopyrone derivatives known for a wide range of biological activities.[3][4][5] this compound has demonstrated insecticidal activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][2][6] Given the diverse pharmacological profiles of coumarins, which include anti-inflammatory, antioxidant, and anti-cancer effects, this compound presents a molecule of interest for further investigation in drug discovery and development.[3][4][5]

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Experimental Protocol: HPLC

1. Sample Preparation:

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

For analysis, dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the initial mobile phase composition.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of coumarins.[7][8]

-

Mobile Phase: A gradient elution is typically employed to achieve good resolution.

-

Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile or Methanol with the same acid modifier.

-

-

Detection: UV detection at a wavelength of 254 nm is suitable for coumarins.[7] A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.

3. Data Analysis:

-

Identify the this compound peak based on its retention time compared to a standard.

-

Quantification can be performed by creating a calibration curve using a series of known concentrations of a purified this compound standard. The peak area is plotted against the concentration.

Data Presentation: HPLC

Table 1: HPLC Gradient Elution Program

| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |

| 0 | 85 | 15 |

| 20 | 0 | 100 |

| 25 | 0 | 100 |

| 26 | 85 | 15 |

| 30 | 85 | 15 |

Table 2: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

Experimental Workflow: HPLC Analysis

Figure 1: HPLC Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

Experimental Protocol: NMR

1. Sample Preparation:

-

For 1D NMR (¹H), dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent.[9]

-

For 1D ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is preferable.[9]

-

This compound is soluble in Dimethyl sulfoxide (DMSO-d₆).[10] Chloroform-d (CDCl₃) can also be a suitable solvent.

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[11]

2. NMR Experiments:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.

-

3. Data Analysis:

-

Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) in ppm and coupling constants (J) in Hz to deduce structural fragments.

-

Combine the information from all 1D and 2D spectra to assemble the complete structure of this compound.

Data Presentation: NMR

Table 3: Recommended NMR Experiments for this compound Structural Analysis

| Experiment | Purpose | Information Obtained |

| ¹H NMR | 1D | Proton chemical shifts, multiplicities, and integrals. |

| ¹³C NMR | 1D | Carbon chemical shifts and types. |

| DEPT-135 | 1D | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |

| COSY | 2D | ¹H-¹H spin-spin coupling networks. |

| HSQC/HMQC | 2D | Direct ¹H-¹³C one-bond correlations. |

| HMBC | 2D | ¹H-¹³C long-range (2-3 bond) correlations. |

| NOESY | 2D | Through-space ¹H-¹H correlations for stereochemistry. |

Experimental Workflow: NMR Structural Elucidation

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|154160-09-5|COA [dcchemicals.com]

- 3. jbino.com [jbino.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Reverse-phase HPLC determination of coumarins in the traditional Chinese drug bai-zhi (Angelica dahurica forma bai-zhi)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. glpbio.com [glpbio.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Unraveling the Insecticidal Action of Isokotanin B: A Deep Dive into its Mechanism

For Immediate Release